

Spectroscopic Profile of 5-Hexynoic Acid: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	5-Hexynoic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **5-hexynoic acid**, a valuable building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-hexynoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 5-Hexynoic Acid



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
2.40	Triplet	2H	H-2
2.22	Triplet of triplets	2H	H-4
1.95	Triplet	1H	H-6
1.83	Quintet	2H	H-3

Solvent: $CDCl_3$. The chemical shift for the carboxylic acid proton can be variable and may exchange with D_2O .

Table 2: 13C NMR Spectroscopic Data for 5-Hexynoic Acid

Chemical Shift (δ) ppm	Assignment
179.0	C-1 (-COOH)
83.0	C-5
69.0	C-6
33.0	C-2
23.5	C-3
17.5	C-4

Solvent: CDCl3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-Hexynoic Acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3310	Strong, Sharp	≡C-H stretch (Terminal Alkyne)
~2940	Medium	C-H stretch (sp³)
~2120	Weak	C≡C stretch (Terminal Alkyne) [1]
~1710	Strong	C=O stretch (Carboxylic Acid)

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 5-Hexynoic Acid

m/z	Relative Intensity	Possible Fragment
112	Moderate	[M] ⁺ (Molecular Ion)
95	Moderate	[M-OH]+
70	High	[M-C ₂ H ₂ O] ⁺
67	Moderate	[M-COOH]+
41	High	[C ₃ H ₅] ⁺
39	High	[C ₃ H ₃]+

Ionization method: Electron Ionization (EI). The fragmentation of carboxylic acids often involves the loss of hydroxyl and carboxyl groups.[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.



NMR Spectroscopy

- 2.1.1. Sample Preparation: Approximately 10-20 mg of **5-hexynoic acid** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- 2.1.2. ¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and a pulse width of 90°. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio.
- 2.1.3. ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. The experiment is performed with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and a 90° pulse. Approximately 1024 scans are accumulated.

Infrared (IR) Spectroscopy

- 2.2.1. Sample Preparation: A drop of neat **5-hexynoic acid** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.[4][5][6]
- 2.2.2. Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.[7] The final spectrum is an average of 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

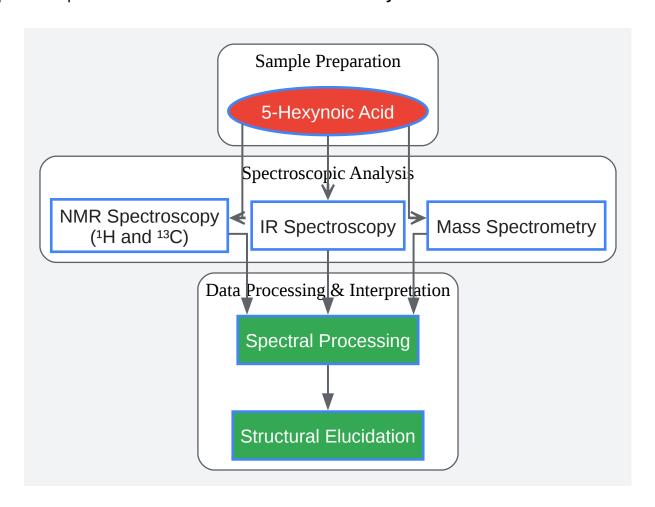
- 2.3.1. Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **5-hexynoic acid** in dichloromethane is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from 60°C to 250°C to ensure proper separation. The separated analyte is then introduced into the ion source of the mass spectrometer, where it undergoes electron ionization (EI) at 70 eV.[8]
- 2.3.2. Mass Analysis: The mass analyzer is set to scan a mass-to-charge (m/z) range of 35-200 amu. The resulting mass spectrum represents the relative abundance of the ions produced



from the fragmentation of the **5-hexynoic acid** molecule.

Visualizations

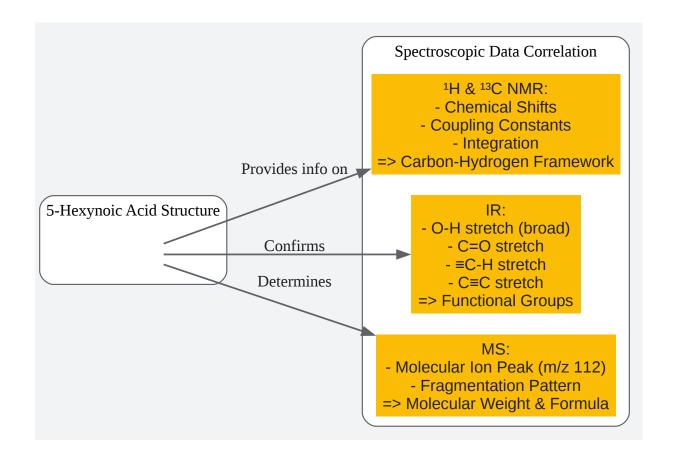
The following diagrams illustrate the experimental workflow and the relationship between spectroscopic data and the molecular structure of **5-hexynoic acid**.



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A general workflow for the spectroscopic analysis of a chemical compound.





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Correlation of spectroscopic data with the structure of **5-Hexynoic Acid**.

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